molecular formula C22H29N3O4S2 B2660593 4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 1235265-29-8

4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide

Cat. No.: B2660593
CAS No.: 1235265-29-8
M. Wt: 463.61
InChI Key: ACMKTXSAENCEAP-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide is a complex organic compound that features a morpholine sulfonyl group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the morpholine sulfonyl intermediate: This can be achieved by reacting morpholine with sulfonyl chloride under basic conditions.

    Synthesis of the thiophene-piperidine intermediate: This involves the alkylation of piperidine with a thiophene derivative.

    Coupling of intermediates: The final step involves coupling the morpholine sulfonyl intermediate with the thiophene-piperidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-sulfonyl)-N-(piperidin-4-yl)benzamide
  • 4-(morpholine-4-sulfonyl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide is unique due to the combination of its morpholine sulfonyl group, thiophene ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c26-22(23-15-18-5-8-24(9-6-18)16-19-7-14-30-17-19)20-1-3-21(4-2-20)31(27,28)25-10-12-29-13-11-25/h1-4,7,14,17-18H,5-6,8-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMKTXSAENCEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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